molecular formula C14H12N2O B11881551 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one CAS No. 612065-16-4

1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one

Cat. No.: B11881551
CAS No.: 612065-16-4
M. Wt: 224.26 g/mol
InChI Key: RPDCOKYGNQFTQU-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the indolizinoindole family, which is known for its complex structure and significant biological activities. The indolizinoindole framework is found in various naturally occurring alkaloids and synthetic pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one can be synthesized through a one-pot domino reaction involving tryptamines, alkyl propiolates, and β-nitroalkenes. The reaction mechanism involves the sequential generation of β-enamino ester, Michael addition, Pictet–Spengler reaction, and annulation process . Another method involves the intramolecular Heck cyclization of methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce different substituents into the indolizinoindole framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.

Scientific Research Applications

1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic core allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one is unique due to its specific substitution pattern and the presence of a tetrahydroindolizino core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

612065-16-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1,2,3,9-tetrahydroindolizino[6,7-b]indol-10-one

InChI

InChI=1S/C14H12N2O/c17-14-13-11(8-9-4-3-7-16(9)14)10-5-1-2-6-12(10)15-13/h1-2,5-6,8,15H,3-4,7H2

InChI Key

RPDCOKYGNQFTQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C(=O)N2C1)NC4=CC=CC=C43

Origin of Product

United States

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